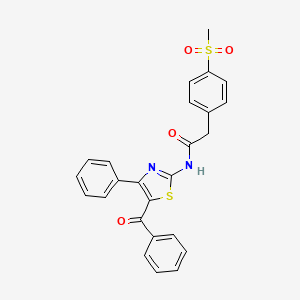

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

描述

属性

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4S2/c1-33(30,31)20-14-12-17(13-15-20)16-21(28)26-25-27-22(18-8-4-2-5-9-18)24(32-25)23(29)19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLXEJPRBACTQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

Acetamide Formation: The final step involves the reaction of the thiazole derivative with 4-(methylsulfonyl)phenylacetic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

化学反应分析

Types of Reactions

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring and the phenyl groups can be oxidized under strong oxidative conditions.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

科学研究应用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving thiazole derivatives.

Medicine: Potential therapeutic agent due to its structural similarity to known bioactive thiazole compounds.

Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

作用机制

The mechanism of action of N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and analogous molecules:

Key Observations

Core Heterocycle: The target compound’s thiazole core is shared with compounds in and . Thiazoles are valued for metabolic stability and π-π stacking interactions. In contrast, triazole () and quinoline () cores exhibit distinct electronic properties and binding affinities .

The latter may improve water solubility but reduce membrane permeability .

Synthetic Approaches :

- DMAP-mediated coupling under ultrasonication () and oxidation of thioether to sulfonyl groups () are common strategies. The target compound’s synthesis likely parallels these methods, particularly in introducing the methylsulfonyl group .

Bioactivity Inference: While direct bioassay data for the target compound are lacking, methylsulfonylphenyl groups are associated with COX-2 inhibition (e.g., Celecoxib).

Physicochemical and Pharmacokinetic Considerations

- Molecular Weight : The target compound (~561 g/mol) is heavier than ’s compound (~484 g/mol) but comparable to ’s derivatives (~550 g/mol). Higher molecular weight may affect oral bioavailability .

- LogP and Solubility : The methylsulfonyl group reduces logP (increasing hydrophilicity) compared to phenylsulfonyl () or benzamide () groups. This could enhance aqueous solubility but limit blood-brain barrier penetration .

生物活性

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the realm of anticancer research. This compound belongs to a class of thiazole derivatives that have shown promise in various pharmacological applications, including antitumor and anti-inflammatory effects. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and structural activity relationships.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring, which is crucial for its biological activity. The presence of the benzoyl and methylsulfonyl groups enhances its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been investigated through various studies focusing on its anticancer properties.

Anticancer Activity

- Cell Line Studies : Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The MTT assay has been commonly employed to evaluate cell viability post-treatment, showing promising results for thiazole derivatives in inducing apoptosis in these cells .

- Mechanism of Action : The anticancer efficacy is attributed to the ability of these compounds to induce apoptosis through various pathways, including caspase activation and modulation of Bcl-2 family proteins. The structural features such as the thiazole moiety are essential for this activity, as they facilitate interactions with cellular targets involved in apoptotic signaling .

- Structure-Activity Relationship (SAR) : Studies indicate that the presence of electron-donating groups on the phenyl rings enhances the anticancer activity. For instance, compounds with methyl or methoxy substitutions at specific positions on the phenyl ring showed increased potency against tumor cells .

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives in cancer treatment:

- Case Study 1 : A study conducted on a series of thiazole derivatives demonstrated that those with a benzoyl group exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin. This suggests a potential for these compounds in developing new cancer therapies .

- Case Study 2 : Another investigation focused on thiazole compounds revealed their ability to inhibit tumor growth in vivo models, further supporting their application as anticancer agents. The study emphasized the importance of optimizing chemical structures to enhance bioavailability and efficacy .

Data Table: Anticancer Activity Summary

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 1.61 | Apoptosis via caspase activation |

| Compound B | C6 | 1.98 | Bcl-2 modulation |

| N-(5-benzoyl...) | A549 | TBD | TBD |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide?

- Methodology: The compound is typically synthesized via sulfonylation reactions. A primary route involves reacting a thiazolylamine intermediate (e.g., 4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-amine) with a sulfonyl chloride derivative in dry pyridine, followed by acidification and purification via flash chromatography . Alternative methods include ultrasonication-assisted coupling of heteroaryl amines with chloroacetates in the presence of DMAP, which accelerates reaction kinetics and improves regioselectivity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology: Structural confirmation relies on:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity.

- IR spectroscopy to identify functional groups (e.g., carbonyl, sulfonyl stretches).

- Mass spectrometry (HRMS/ESI-MS) for molecular weight validation.

- Elemental analysis to confirm stoichiometry .

Q. What preliminary assays are used to evaluate its biological activity?

- Methodology: Initial screening often involves:

- Kinase inhibition assays (e.g., SphK1 inhibition) using fluorescence-based protocols.

- Antibacterial studies via broth microdilution to determine MIC values against Gram-positive/negative strains .

- Antioxidant assays (e.g., DPPH radical scavenging) to assess reactive oxygen species neutralization .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in sulfonylation steps?

- Methodology: Ultrasonication (20–40 kHz) enhances mixing and reduces reaction times by 30–50% compared to conventional stirring. Solvent optimization (e.g., DCM with DMAP as a catalyst) improves electrophilic substitution efficiency. Post-reaction purification via gradient flash chromatography (hexane/EtOAc) resolves by-products like unreacted sulfonyl chlorides .

Q. What insights do crystallographic studies provide about its molecular interactions?

- Methodology: Single-crystal X-ray diffraction reveals:

- Torsional angles (e.g., nitro group twist relative to the benzene ring: -16.7° to 160.9°) influencing steric hindrance.

- Intermolecular interactions (e.g., C–H⋯O hydrogen bonds) that stabilize crystal packing, critical for solubility and bioavailability predictions .

Q. How do computational methods aid in understanding its structure-activity relationships (SAR)?

- Methodology:

- DFT calculations (B3LYP/6-31G*) optimize geometry and predict electrostatic potential surfaces for binding affinity.

- Molecular docking (AutoDock Vina) identifies key interactions with target proteins (e.g., SphK1’s ATP-binding pocket).

- MD simulations (GROMACS) assess conformational stability in aqueous environments .

Q. How can contradictions in spectral data during characterization be resolved?

- Methodology: Cross-validation using complementary techniques:

- 2D NMR (COSY, HSQC) resolves overlapping signals in crowded spectra.

- XRD vs. computational models reconcile discrepancies in bond lengths/angles (e.g., deviations ≤ 0.05 Å).

- TGA-DSC confirms thermal stability, ruling out hydrate/solvate formation that may skew elemental analysis .

Q. What structural modifications enhance target selectivity while minimizing off-target effects?

- Methodology:

- Bioisosteric replacement : Substituting the benzoyl group with pyridinyl or isoxazolyl moieties improves solubility and kinase selectivity.

- Positional isomerism : Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring’s para position enhances antibacterial potency .

- Prodrug strategies : Esterification of the acetamide group improves membrane permeability, as validated via Caco-2 cell assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。